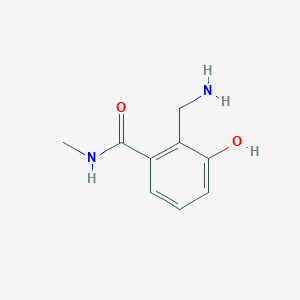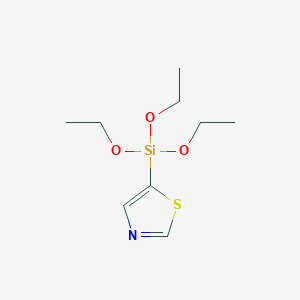
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile is an organic compound that belongs to the class of maleonitriles This compound is characterized by the presence of an amino group, a decyloxy-substituted benzylidene group, and a maleonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile typically involves the condensation of 2-amino-3-maleonitrile with 4-(decyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: The decyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkoxy or aryloxy-substituted derivatives.
科学研究应用
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity.
相似化合物的比较
Similar Compounds
- 2-amino-3-((E)-4-methoxybenzylideneamino)maleonitrile
- 2-amino-3-((E)-4-ethoxybenzylideneamino)maleonitrile
- 2-amino-3-((E)-4-butoxybenzylideneamino)maleonitrile
Uniqueness
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile is unique due to the presence of the long decyloxy chain, which can influence its solubility, hydrophobicity, and overall molecular interactions. This structural feature may enhance its performance in specific applications, such as in the development of organic semiconductors or as a probe in biological assays.
属性
分子式 |
C21H28N4O |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3 |
InChI 键 |
NKFIQJBPYKCCSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)








![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)


